molecular formula C22H21ClN2O4S B320194 2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320194
M. Wt: 444.9 g/mol
InChI Key: SDGBNAXGIFTYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenoxy group and an ethylanilino sulfonyl phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with chloroacetic acid to produce 4-chlorophenoxyacetic acid. This intermediate is further reacted with 4-[(ethylanilino)sulfonyl]phenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-2-25(19-6-4-3-5-7-19)30(27,28)21-14-10-18(11-15-21)24-22(26)16-29-20-12-8-17(23)9-13-20/h3-15H,2,16H2,1H3,(H,24,26)

InChI Key

SDGBNAXGIFTYMH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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